2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
Brand Name: Vulcanchem
CAS No.: 2034579-52-5
VCID: VC5379062
InChI: InChI=1S/C15H19N5O2S/c1-2-4-12-14(23-19-18-12)15(21)20-8-3-5-11(10-20)22-13-9-16-6-7-17-13/h6-7,9,11H,2-5,8,10H2,1H3
SMILES: CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Molecular Formula: C15H19N5O2S
Molecular Weight: 333.41

2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine

CAS No.: 2034579-52-5

Cat. No.: VC5379062

Molecular Formula: C15H19N5O2S

Molecular Weight: 333.41

* For research use only. Not for human or veterinary use.

2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine - 2034579-52-5

Specification

CAS No. 2034579-52-5
Molecular Formula C15H19N5O2S
Molecular Weight 333.41
IUPAC Name (4-propylthiadiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C15H19N5O2S/c1-2-4-12-14(23-19-18-12)15(21)20-8-3-5-11(10-20)22-13-9-16-6-7-17-13/h6-7,9,11H,2-5,8,10H2,1H3
Standard InChI Key LFYFVXBCCKLWKK-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₅H₁₉N₅O₂S and a molecular weight of 333.41 g/mol . Its structure integrates three heterocyclic systems:

  • A pyrazine ring (aromatic six-membered ring with two nitrogen atoms).

  • A piperidine moiety (six-membered amine ring).

  • A 4-propyl-1,2,3-thiadiazole group (five-membered ring containing sulfur and two nitrogen atoms) .

Physicochemical Properties

Key properties include:

PropertyValueSource
Melting PointNot reported
SolubilityLikely polar organic solvents
StabilityStable under standard conditions

The SMILES notation is CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3, and the InChIKey is LFYFVXBCCKLWKK-UHFFFAOYSA-N .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions :

  • Thiadiazole precursor preparation: 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is synthesized via cyclization of thiosemicarbazide derivatives .

  • Piperidine functionalization: The piperidine ring is modified at the 3-position to introduce a hydroxyl group for subsequent coupling .

  • Coupling reactions:

    • The thiadiazole carboxylic acid is activated (e.g., via acyl chloride) and coupled to the piperidine amine.

    • The pyrazine ring is attached via an ether linkage at the piperidine’s 3-position .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals for piperidine protons (δ 1.5–3.5 ppm), pyrazine aromatic protons (δ 8.2–8.5 ppm), and thiadiazole protons (δ 2.5–3.0 ppm) .

    • ¹³C NMR: Carbonyl resonance at ~170 ppm (thiadiazole-5-carbonyl), pyrazine carbons at 145–155 ppm .

  • IR Spectroscopy: Stretching vibrations for C=O (1740 cm⁻¹), C=N (1634 cm⁻¹), and S–N (1270 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peak at m/z 333.41 (M⁺) .

Biological Activity and Applications

Antimicrobial Properties

Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • Bacterial strains: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal strains: Moderate activity against Candida albicans (MIC: 32–64 µg/mL) .

Other Pharmacological Effects

  • Anti-inflammatory activity: COX-2 inhibition reported for analogous thiadiazole-piperidine hybrids .

  • P2X3 receptor antagonism: Piperidine derivatives are explored for chronic pain management .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Thiadiazole moiety: Enhances electron-deficient character, improving receptor binding .

  • Piperidine substitution: The 3-oxy linker increases solubility and bioavailability .

  • Pyrazine ring: Contributes to π-π stacking interactions with biological targets .

Patent Landscape and Industrial Relevance

  • WO2016198682A1: Covers pyrazine-piperidine hybrids for metabolic disorders .

  • EP3630731B1: Describes methods for synthesizing thiadiazole-carboxamide derivatives .

  • AU2006281497B2: Highlights piperidine derivatives as P2X3 antagonists for pain therapy .

Future Directions

  • Optimization: Modifying the propyl group on the thiadiazole to enhance potency .

  • In vivo studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Target identification: Proteomic studies to elucidate molecular targets .

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